molecular formula C14H15ClN2O4S B5064538 4-chloro-2,5-dimethoxy-N-(4-pyridinylmethyl)benzenesulfonamide

4-chloro-2,5-dimethoxy-N-(4-pyridinylmethyl)benzenesulfonamide

Cat. No. B5064538
M. Wt: 342.8 g/mol
InChI Key: QYOPMUOZYOZNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2,5-dimethoxy-N-(4-pyridinylmethyl)benzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). It was first synthesized by Pfizer in 2004 and has since been extensively studied for its potential applications in treating various autoimmune diseases.

Mechanism of Action

4-chloro-2,5-dimethoxy-N-(4-pyridinylmethyl)benzenesulfonamide works by selectively inhibiting the activity of JAKs, which are involved in the signaling pathways of various cytokines. By inhibiting the activity of JAKs, this compound can effectively block the downstream signaling pathways of cytokines, leading to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects
This compound has been shown to effectively reduce inflammation and autoimmune responses in various animal models of autoimmune diseases. In addition, it has also been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

4-chloro-2,5-dimethoxy-N-(4-pyridinylmethyl)benzenesulfonamide has several advantages for lab experiments, including its high selectivity for JAKs and its favorable safety profile. However, it also has some limitations, such as its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research on 4-chloro-2,5-dimethoxy-N-(4-pyridinylmethyl)benzenesulfonamide, including:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the potential for combination therapy with other drugs for enhanced efficacy.
3. Exploration of the potential for this compound in treating other autoimmune diseases.
4. Investigation of the potential for this compound in treating other inflammatory conditions such as cancer and cardiovascular disease.
5. Further studies on the safety and pharmacokinetics of this compound in humans.

Synthesis Methods

4-chloro-2,5-dimethoxy-N-(4-pyridinylmethyl)benzenesulfonamide can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 4-pyridinemethanol to form an intermediate, which is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product.

Scientific Research Applications

4-chloro-2,5-dimethoxy-N-(4-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential applications in treating various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of JAKs, which are involved in the signaling pathways of various cytokines that play a role in autoimmune diseases.

properties

IUPAC Name

4-chloro-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4S/c1-20-12-8-14(13(21-2)7-11(12)15)22(18,19)17-9-10-3-5-16-6-4-10/h3-8,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOPMUOZYOZNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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